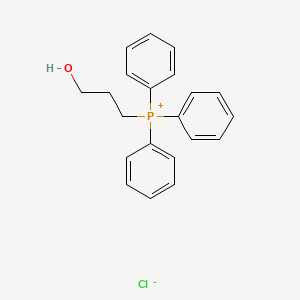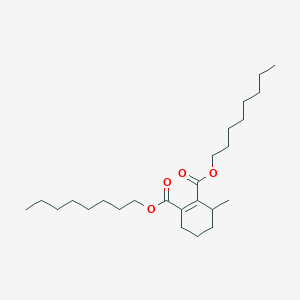
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexene derivatives It is characterized by the presence of a cyclohexene ring with a methyl group and two carboxylate groups attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate typically involves the reaction of 3-methylcyclohex-1-ene with dioctyl phthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The final product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and flexibility.
作用機序
The mechanism of action of Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
類似化合物との比較
Similar Compounds
Dioctyl phthalate: A widely used plasticizer with similar chemical structure but different functional groups.
Dioctyl adipate: Another plasticizer with a similar backbone but different ester groups.
Dioctyl sebacate: A compound with a similar ester structure but a longer carbon chain.
Uniqueness
Dioctyl 3-methylcyclohex-1-ene-1,2-dicarboxylate is unique due to the presence of the cyclohexene ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
57998-44-4 |
|---|---|
分子式 |
C25H44O4 |
分子量 |
408.6 g/mol |
IUPAC名 |
dioctyl 3-methylcyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChIキー |
VHJZXYXPDBECSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1=C(C(CCC1)C)C(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


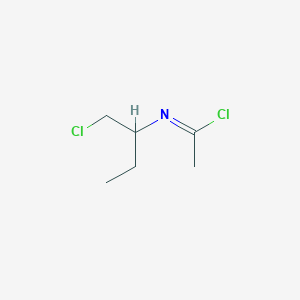
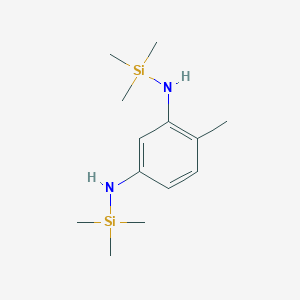
![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)



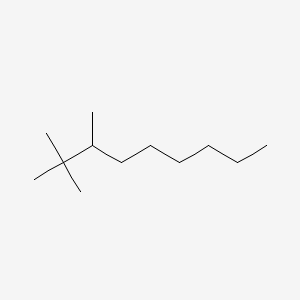
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)

